N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide
Description
N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide is a complex organic compound belonging to the thiazolo[5,4-b]pyridine class
Properties
IUPAC Name |
N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-12-6-7-13(14-4-2-8-20-11-14)10-16(12)22-17(24)19-23-15-5-3-9-21-18(15)25-19/h2-11H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLADOJBPHSALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CC=C2)NC(=O)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-pyridin-3-ylphenylamine with [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid chloride under controlled conditions. The reaction is often carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazolo[5,4-b]pyridine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.
Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has shown potential as a pharmacological agent. It has been studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: In medicine, this compound has been investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used as a building block for the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological activity. The exact pathways and targets are still under investigation, but research suggests involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine derivatives
Pyridine derivatives
Thiazole derivatives
Uniqueness: N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide stands out due to its specific structural features, which confer unique biological and chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
